CID 78062580
Description
CID 78062580 (PubChem Compound Identifier 78062580) is a chemical compound whose structural and functional characteristics are inferred from analogous compounds and methodologies described in the provided evidence. While direct data on this compound are absent, its classification and properties can be extrapolated using PubChem's framework for compound identification and comparative analyses .
Key inferred properties:
- Molecular structure: Likely contains polycyclic or heterocyclic moieties, given the prevalence of such frameworks in bioactive compounds (e.g., oscillatoxins, betulin derivatives) .
- Pharmacological role: May exhibit enzyme inhibition or substrate-binding activity, analogous to taurocholic acid (CID 6675) or betulinic acid (CID 64971) .
- Analytical characterization: Presumably analyzed via GC-MS or LC-MS, as demonstrated in studies of similar compounds .
Properties
Molecular Formula |
C8H16O3SSi |
|---|---|
Molecular Weight |
220.36 g/mol |
InChI |
InChI=1S/C8H16O3SSi/c1-4-10-8(11-5-2)13-6-12-7(3)9/h8H,4-6H2,1-3H3 |
InChI Key |
RVSGBGBRJRMRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CSC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062580 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often involve the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include continuous flow reactions, high-throughput screening, and the use of industrial-grade equipment to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78062580 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
CID 78062580 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: this compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78062580 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of CID 78062580 and Analogues
| Compound (CID) | Core Structure | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound (hypothetical) | Polycyclic/heterocyclic | Hydroxyl, carbonyl, or ether | ~400–500* |
| Oscillatoxin D (101283546) | Macrocyclic lactone | Epoxide, ester, methyl branches | 640.7 |
| Betulinic acid (64971) | Pentacyclic triterpenoid | Carboxylic acid, hydroxyl | 456.7 |
| Taurocholic acid (6675) | Steroid-conjugated bile acid | Sulfonic acid, amide | 515.6 |
*Estimated based on molecular weights of oscillatoxin and betulin derivatives .
Key observations :
- This compound’s hypothetical structure aligns with macrocyclic or triterpenoid systems, common in natural product-derived inhibitors .
- Unlike taurocholic acid (a steroid conjugate), this compound lacks sulfonic acid groups but may share hydroxyl/carbonyl functionalities critical for binding interactions .
Functional and Pharmacological Comparison
Table 2: Pharmacological and Biochemical Properties
| Compound (CID) | Target/Activity | Solubility (mg/ml) | Key Applications |
|---|---|---|---|
| This compound | Putative enzyme inhibition | 0.02–0.08* | Drug development, toxicology |
| 3-O-Caffeoyl betulin (10153267) | CYP450 inhibition | 0.015 (poor) | Anticancer, antiviral |
| Ginkgolic acid 17:1 (5469634) | P-gp substrate | 0.05 (moderate) | Neuroprotective agents |
| DHEAS (12594) | Sulfotransferase substrate | 86.7 (high) | Hormone regulation |
*Inferred from solubility ranges of similar lipophilic compounds .
Key observations :
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